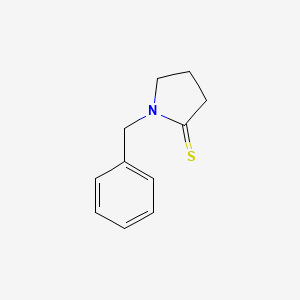

1-Benzyl-2-pyrrolidinethione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

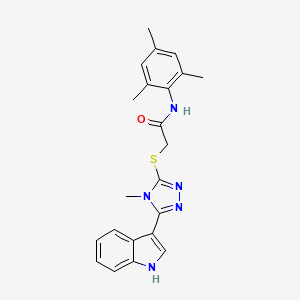

1-Benzyl-2-pyrrolidinethione is a chemical compound with the molecular formula C11H13NS . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of this compound and its derivatives involves various synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 1-Benzyl-2-pyrrolidinone undergoes reduction in THF with lithium N, N -dialkylaminoborohydrides to yield N -benzylpyrrolidine .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

1-Benzyl-2-pyrrolidinethione is involved in the synthesis of various pharmacologically active compounds. For instance, it plays a role in the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have been evaluated for anti-inflammatory and analgesic activities. These compounds, including 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, have shown potential as analgesic agents in humans, based on their potency in animal models and minimal gastrointestinal side effects. Extensive studies have correlated their analgesic and anti-inflammatory potencies with the properties of the benzoyl substituent, indicating the significance of this compound in this context (Muchowski et al., 1985).

Catalytic Applications in Polymerization

This compound derivatives have been used in organometallic chemistry, particularly in the synthesis of magnesium and zinc complexes. These complexes, supported by N,O-bidentate pyridyl functionalized alkoxy ligands, have shown significant activity in the polymerization of ε-caprolactone and l-lactide. The magnesium-based complexes, in particular, demonstrated higher activity, highlighting the versatility of this compound in catalytic applications (Wang et al., 2012).

Photobiological Studies

In photobiological research, pyridinethiones, a category to which this compound belongs, have been investigated for their role in DNA damage. Studies on the photolysis of pyridinethiones revealed their ability to release oxyl radicals, which damage DNA through strand cleavage and guanine oxidation. This underscores the importance of this compound in understanding DNA damage mechanisms under specific photochemical conditions (Adam et al., 1999).

Co-Crystal Structures and Chiral Applications

The compound has also found applications in crystallography, particularly in the study of co-crystal structures involving chiral molecules. For instance, benzoic acid–pyrrolidin-1-ium-2-carboxylate, a related compound, has been studied for its non-centrosymmetric co-crystallization properties. This study provides insights into the potential of this compound derivatives in the field of chiral crystal engineering and pharmaceutical co-crystal formation (Chesna et al., 2017).

Metallopharmaceutical Research

Furthermore, this compound has been incorporated into metallopharmaceutical agents. Palladium, gold, and silver N-heterocyclic carbene complexes containing this compound have shown potent anticancer and antimicrobial activities. This underscores the potential of this compound in the development of new therapeutic agents (Ray et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

1-benzylpyrrolidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUOAUZJVLZQIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)N(C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2645882.png)

![3-acetyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2645883.png)

![{1-[(3-bromophenyl)methyl]cyclopropyl}methanol](/img/structure/B2645884.png)

![[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine](/img/structure/B2645887.png)

![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2645891.png)

![1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B2645892.png)

![4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline](/img/structure/B2645897.png)

![Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride](/img/structure/B2645901.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide](/img/structure/B2645905.png)